6-Methoxy-N-methyl-3-nitropyridin-2-amine
Overview
Description
6-Methoxy-N-methyl-3-nitropyridin-2-amine, also known as 2-Amino-3-nitro-6-methoxypyridine, is a chemical compound with the molecular formula C6H7N3O3 . It has an average mass of 169.138 Da and a monoisotopic mass of 169.048737 Da . This compound is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine involves the reaction of 6-Methoxy-3-nitropyridine (154 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) dissolved in DMSO (2 ml). The resulting solution is added dropwise to a DMSO solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C .Molecular Structure Analysis
The molecular structure of 6-Methoxy-N-methyl-3-nitropyridin-2-amine consists of 12 heavy atoms, 6 of which are aromatic . The structure also includes 2 rotatable bonds .Physical And Chemical Properties Analysis
6-Methoxy-N-methyl-3-nitropyridin-2-amine has a high gastrointestinal absorption and is not a substrate for P-glycoprotein . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 2.25 mg/ml or 0.0133 mol/l .Scientific Research Applications
Synthesis and Characterization
Reaction Kinetics and Mechanisms
Studies have also explored the reaction kinetics and mechanisms involving nitropyridine derivatives. E. Kalatzis and P. Papadopoulos (1981) investigated the kinetics of the nitrosation of secondary and the diazotisation of primary β-aminopyridines, including 3-amino-6-methoxy-pyridine, providing insights into the reaction rates and mechanisms in acidic conditions (Kalatzis & Papadopoulos, 1981).
Catalytic Applications
The compound has been utilized in catalytic applications, such as in the reduction of nitrobenzene. M. Bartolinp et al. (2007) described the catalytic reduction of nitrobenzene using rhodium(I) complexes with various amines, including methyl and dimethyl pyridine ligands, highlighting the influence of the amine ligands on the reaction outcome (Bartolinp et al., 2007).
Nucleophilic Amination
Selective vicarious nucleophilic amination of nitropyridines has been performed to obtain substituted amino pyridines. J. Bakke et al. (2001) demonstrated the amination of 3-nitropyridine compounds to produce 3- or 4-substituted-2-amino-5-nitropyridines, employing reagents such as hydroxylamine and 4-amino-1,2,4-triazole, achieving moderate to good yields (Bakke, Svensen, & Trevisan, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-N-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-7-5(10(11)12)3-4-6(9-7)13-2/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNGZVULJTWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240913 | |
Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-N-methyl-3-nitropyridin-2-amine | |
CAS RN |
94166-58-2 | |
Record name | 6-Methoxy-N-methyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94166-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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